molecular formula C10H10FNO5 B8440281 2-Ethyl-4-fluoro-5-nitrophenyl methyl carbonate

2-Ethyl-4-fluoro-5-nitrophenyl methyl carbonate

Cat. No. B8440281
M. Wt: 243.19 g/mol
InChI Key: YFHJROAWBSUUHD-UHFFFAOYSA-N
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Patent
US08367660B2

Procedure details

2-Ethyl-4-fluorophenyl methyl carbonate (2.4 g, 12.11 mmol) was added dropwise to H2SO4 (7.2 mL) to generate a yellow homogeneous solution. The solution was then cooled to 0° C. and KNO3 (1.469 g, 14.53 mmol) was added portion-wise maintaining the internal temperature below 5° C. The reaction was stirred for 2 h and then poured on ice water. The aqueous layer was extracted with dichloromethane (3×10 mL), dried over Na2SO4, filtered and concentrated. Purification by silica gel chromatography (10% ethyl acetate/hexane) provided 2-ethyl-4-fluoro-5-nitrophenyl methyl carbonate (1.7 g, 58% yield). 1H NMR (400.0 MHz, DMSO-d6) δ 8.20 (d, J=6.8 Hz, 1H), 7.64 (d, J=12.1 Hz, 2H), 3.88 (s, 3H), 2.62 (q, J=7.5 Hz, 1H), 1.15 (t, J=7.5 Hz, 3H).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
7.2 mL
Type
reactant
Reaction Step One
Name
KNO3
Quantity
1.469 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:14])([O:12][CH3:13])[O:2][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[CH2:10][CH3:11].OS(O)(=O)=O.[N+:20]([O-])([O-:22])=[O:21].[K+]>>[C:1](=[O:14])([O:12][CH3:13])[O:2][C:3]1[CH:8]=[C:7]([N+:20]([O-:22])=[O:21])[C:6]([F:9])=[CH:5][C:4]=1[CH2:10][CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C(OC1=C(C=C(C=C1)F)CC)(OC)=O
Name
Quantity
7.2 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
KNO3
Quantity
1.469 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature below 5° C
ADDITION
Type
ADDITION
Details
poured on ice water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (10% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(OC1=C(C=C(C(=C1)[N+](=O)[O-])F)CC)(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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